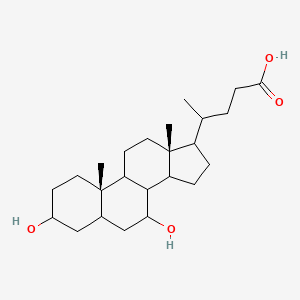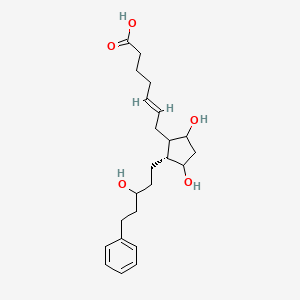![molecular formula C46H72N4O5 B7852637 5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate](/img/structure/B7852637.png)
5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoate is a synthetic compound that combines a cholesterol derivative with a fluorescent nitrobenzoxadiazole (NBD) group. This compound is primarily used as a fluorescent probe in biological and chemical research due to its ability to integrate into lipid membranes and emit fluorescence, making it useful for tracking and visualizing cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoate involves multiple steps:
Starting Material: The synthesis begins with cholesterol, which is chemically modified to introduce a dodecanoate chain.
NBD Group Introduction: The nitrobenzoxadiazole group is then attached to the dodecanoate chain through an amide bond formation. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for bulk chemical synthesis.
Automated Purification: Industrial-scale chromatography and crystallization techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitro group, potentially converting it to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed in cell imaging to visualize membrane structures and track lipid movement within cells.
Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The compound exerts its effects through its integration into lipid membranes. The NBD group fluoresces when exposed to specific wavelengths of light, allowing researchers to track the compound’s location and movement within biological systems. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane dynamics and lipid-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-cholesten-3-ol 6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoate
- 5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]octanoate
Uniqueness
5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoate is unique due to its longer dodecanoate chain, which may influence its integration into lipid membranes and its fluorescence properties. This makes it particularly useful for studying membrane dynamics over longer distances compared to similar compounds with shorter chains.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N4O5/c1-32(2)17-16-18-33(3)37-22-23-38-36-21-20-34-31-35(26-28-45(34,4)39(36)27-29-46(37,38)5)54-42(51)19-14-12-10-8-6-7-9-11-13-15-30-47-40-24-25-41(50(52)53)44-43(40)48-55-49-44/h20,24-25,32-33,35-39,47H,6-19,21-23,26-31H2,1-5H3/t33-,35+,36+,37-,38+,39+,45+,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUPZRQKEVEMCS-KLHFYLHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-Dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-2H-1-benzopyran-6-ol](/img/structure/B7852561.png)
![(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7852565.png)

![2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B7852575.png)










